molecular formula C10H13N5O4 B3434959 (2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 6936-84-1

(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B3434959
CAS No.: 6936-84-1
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-KMPDEGCQSA-N
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Description

6-Amino-9-D-psicofuranosylpurine (CAS 16848-12-7), also known as psicofuranine, is a nucleoside antibiotic isolated from Streptomyces hygroscopicus var. decoyicus . Its structure comprises a purine base (6-aminopurine) linked to a D-psicofuranose sugar moiety, a ketohexose distinct from ribose due to the C-3 hydroxyl group configuration . Psicofuranine exhibits antitumor activity against Walker adenocarcinomas, Jensen sarcomas, and other murine models, as well as antibacterial effects in vivo (though inactive in vitro) . Notably, it has been associated with rare adverse effects such as pericarditis in clinical case studies .

Mechanistically, psicofuranine irreversibly inhibits GMP synthetase (XMP aminase), a key enzyme in guanine nucleotide biosynthesis, by preventing the release of adenyl-XMP intermediates . It also weakly inhibits deoxycytidine kinase (Ki = 12 mM) and NAD+ synthetase, contributing to its cytotoxic effects . The compound is water-soluble (8 mg/mL at 25°C) and has a UV absorption maximum at 261 nm (basic conditions) .

Properties

CAS No.

6936-84-1

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10+/m1/s1

InChI Key

OIRDTQYFTABQOQ-KMPDEGCQSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Properties
6-Amino-9-D-psicofuranosylpurine has been investigated for its antiviral activity. Studies have shown that it exhibits significant effects against certain viral infections by inhibiting viral replication mechanisms. This compound's ability to interfere with nucleic acid synthesis makes it a candidate for further research in antiviral drug development .

1.2 Cardiovascular Effects
Research has indicated that 6-Amino-9-D-psicofuranosylpurine may induce pericarditis, a condition characterized by inflammation of the pericardium. Reports of drug-induced pericarditis associated with this compound highlight the need for careful monitoring of cardiovascular health in patients using it as a therapeutic agent .

1.3 Immunomodulatory Effects
The compound has shown potential as an immunomodulator, influencing immune responses in various models. Its effects on immune cells could pave the way for applications in treating autoimmune disorders or enhancing vaccine efficacy .

Agricultural Applications

2.1 Anticoccidial Activity
In agricultural research, 6-Amino-9-D-psicofuranosylpurine derivatives have been evaluated for their anticoccidial properties against Eimeria species, which cause coccidiosis in poultry. Studies demonstrated that these compounds significantly reduce oocyst sporulation in infected chickens, suggesting their potential use as feed additives to improve poultry health and productivity .

Biochemical Research

3.1 Enzyme Inhibition Studies
The compound has been used in biochemical studies to explore its effects on various enzymes involved in nucleotide metabolism. By acting as an inhibitor or modulator, 6-Amino-9-D-psicofuranosylpurine can help elucidate metabolic pathways and enzyme functions, contributing to a better understanding of cellular processes .

3.2 Synthesis of Nucleoside Analogues
This purine derivative serves as a precursor for synthesizing various nucleoside analogues, which are crucial in developing new therapeutic agents. The ability to modify the structure of 6-Amino-9-D-psicofuranosylpurine allows researchers to create compounds with enhanced biological activity or reduced side effects .

Case Studies and Research Findings

StudyApplicationFindings
Yates et al., 1962CardiovascularDocumented cases of drug-induced pericarditis due to 6-Amino-9-D-psicofuranosylpurine .
PubMed StudyAnticoccidialSignificant reduction in oocyst sporulation in chickens treated with derivatives of the compound .
MDPI ResearchEnzyme InhibitionDemonstrated inhibition of key enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights structural differences among psicofuranine and related nucleosides:

Compound Name CAS Number Sugar Moiety Molecular Formula Molecular Weight (g/mol)
6-Amino-9-D-psicofuranosylpurine 16848-12-7 D-psicofuranose C₁₁H₁₅N₅O₄ 281.27 (calc.)*
Adenosine 58-61-7 D-ribofuranose C₁₀H₁₃N₅O₄ 267.24
Inosine 58-63-9 D-ribofuranose C₁₀H₁₂N₄O₅ 268.23
Ara-G pro-drug N/A D-arabinofuranose C₁₁H₁₄N₆O₄ 294.27 (calc.)
6-Chloropurine riboside N/A D-ribofuranose C₁₀H₁₁ClN₄O₄ 286.67 (calc.)

*Note: A molecular weight discrepancy exists for psicofuranine.

Key Structural Insights :

  • Sugar Configuration: Psicofuranine’s D-psicofuranose (a hexose derivative) distinguishes it from ribofuranose (pentose in adenosine/inosine) and arabinofuranose (in Ara-G). The C-3 hydroxyl inversion in psicose alters enzyme binding compared to fructose or ribose .
  • Base Modifications: Unlike adenosine (6-aminopurine) or 6-chloropurine riboside, psicofuranine retains a free amino group at position 6, which may influence its interaction with target enzymes .

Pharmacological Activity and Mechanisms

Compound Name Biological Activity Mechanism of Action Clinical Notes
Psicofuranine Antitumor, antibiotic Irreversible GMP synthetase inhibition; NAD+ synthetase suppression Research use; pericarditis risk
Adenosine Antiarrhythmic, metabolic regulation Adenosine receptor activation; endogenous signaling FDA-approved for arrhythmias
Inosine Neuroprotection, lab reagent Metabolite of adenosine; modulates purine salvage pathways Limited clinical use
Ara-G pro-drug Antileukemic DNA synthesis inhibition via arabinose incorporation Investigational (e.g., T-cell leukemia)
6-Chloropurine riboside Antineoplastic (preclinical) Purine analogue metabolism; disrupts nucleic acid synthesis Experimental applications

Key Mechanistic Differences :

  • Psicofuranine vs. Adenosine: While adenosine modulates receptors to regulate heart rate and inflammation, psicofuranine directly inhibits nucleotide biosynthesis enzymes, leading to cytotoxic effects .
  • Psicofuranine vs. Ara-G: Ara-G’s arabinose sugar impedes DNA replication, whereas psicofuranine’s psicose moiety targets GTP/NAD+ synthesis .

Adverse Effects and Clinical Considerations

  • Psicofuranine : Associated with pericarditis in early clinical trials, likely due to immune activation or off-target effects .
  • Ara-G : Myelosuppression and hepatotoxicity reported in trials .

Q & A

Basic: What are the primary biological activities of 6-Amino-9-D-psicofuranosylpurine, and what experimental models are used to validate them?

Answer:
6-Amino-9-D-psicofuranosylpurine (psicofuranine) exhibits antibacterial and antitumor properties. Early studies demonstrated its in vivo efficacy against Staphylococcus aureus, Streptococcus haemolyticus, and murine tumor models (e.g., Walker adenocarcinomas, Jensen sarcomas) . However, it showed minimal in vitro antibacterial activity, highlighting the need for metabolic activation or host-mediated effects . Key experimental models include:

  • Antitumor assays : Subcutaneous implantation of tumors (e.g., Guerin tumors) in rodents, followed by compound administration to assess tumor regression .
  • Antibacterial testing : Intraperitoneal infection models in mice, with survival rates and bacterial load reduction as endpoints .

Basic: How is 6-Amino-9-D-psicofuranosylpurine synthesized, and what are the critical reaction conditions?

Answer:
Psicofuranine is biosynthesized by Streptomyces hygroscopicus var. decoyicus via fermentation . For synthetic derivatives (e.g., 6-substituted analogs), key steps include:

  • Glycosylation : Coupling D-psicose derivatives with purine bases using Lewis acid catalysts (e.g., SnCl₄) to control stereochemistry .
  • Protection/deprotection strategies : Benzyl or acetyl groups are often used to protect hydroxyl moieties during synthesis .
    Critical conditions include anhydrous solvents (e.g., DMF), controlled temperatures (25–60°C), and inert atmospheres to prevent oxidation .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:
Discrepancies between in vitro inactivity and in vivo efficacy (e.g., antitumor effects) suggest host-mediated mechanisms or prodrug activation. Methodological approaches to address this include:

  • Metabolite profiling : Identify active metabolites via HPLC-MS in serum or tissue samples post-administration .
  • Immune modulation studies : Assess compound-induced cytokine release (e.g., IL-2, IFN-γ) in murine models to evaluate immune system involvement .
  • Comparative pharmacokinetics : Measure bioavailability and tissue distribution using radiolabeled compounds (³H or ¹⁴C) to correlate exposure with efficacy .

Advanced: What methodological considerations are essential when assessing the compound's toxicity in preclinical models?

Answer:
Toxicity studies require careful design to balance efficacy and safety. Key considerations include:

  • Dose optimization : Use a modified Fibonacci sequence for dose escalation in rodents to identify the maximum tolerated dose (MTD) .
  • Organ-specific toxicity screening : Histopathological analysis of pericardial tissue (linked to pericarditis in case studies) and renal/hepatic function markers (e.g., ALT, creatinine) .
  • Species-specific differences : Test toxicity in multiple species (e.g., mice, rats) to account for metabolic variations .

Advanced: How can researchers optimize the compound's stability and bioavailability for therapeutic use?

Answer:
Strategies to enhance stability and bioavailability involve:

  • Structural modifications : Introduce 6-position substituents (e.g., methyl, azido groups) to reduce enzymatic degradation while retaining activity .
  • Formulation studies : Use liposomal encapsulation or PEGylation to prolong half-life and improve tissue penetration .
  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) to increase aqueous solubility .

Advanced: What analytical techniques are recommended for characterizing 6-Amino-9-D-psicofuranosylpurine and its derivatives?

Answer:
Rigorous characterization requires:

  • Stereochemical analysis : X-ray crystallography or NMR (e.g., NOESY) to confirm D-psicofuranosyl configuration .
  • Purity assessment : HPLC with UV/Vis detection (λ = 260 nm for purine absorbance) and mass spectrometry for impurity profiling .
  • Functional validation : Circular dichroism (CD) to verify sugar moiety conformation .

Advanced: How should researchers design experiments to evaluate synergistic effects with other antitumor agents?

Answer:
Synergy studies require combinatorial screening and mechanistic analysis:

  • Checkerboard assays : Test compound combinations in 2D cell culture models (e.g., HeLa cells) to calculate fractional inhibitory concentration indices (FICI) .
  • In vivo combination therapy : Co-administer with standard chemotherapeutics (e.g., cisplatin) in xenograft models, monitoring tumor volume and survival .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify overlapping or compensatory pathways (e.g., MAPK/ERK) .

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